molecular formula C9H10BrNO2 B1395679 Ethyl 2-(4-bromopyridin-2-YL)acetate CAS No. 1060814-91-6

Ethyl 2-(4-bromopyridin-2-YL)acetate

Cat. No. B1395679
Key on ui cas rn: 1060814-91-6
M. Wt: 244.08 g/mol
InChI Key: UNQUMGSSWNEUIM-UHFFFAOYSA-N
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Patent
US09173887B2

Procedure details

Scheme 15 illustrates a synthesis of the indolizine-1-carboxylate ring system. In a similar manner to that in the literature (Parrick J, et al. J. Chem. Research (Synopses) 1990; 64-65), 2-methyl-4-bromopyridine may be deprotonated and treated with diethyl carbonate to give ethyl 2-(4-bromopyridin-2-yl)acetate (84). The ester (84) may then be treated with a bromoacetophenone (e.g. 2-bromo-1-(4-methoxyphenyl)ethanone) to give the indolizine ring system (85). The ester may be converted to the carboxaldehyde (86) by methods known to those skilled in the art. The aldehyde may be manipulated to the nitrile (87); and (86) and (87) both further transformed as described hereinabove.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][N:3]=1.[C:9](=O)([O:13]CC)[O:10][CH2:11][CH3:12]>>[Br:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([CH2:1][C:9]([O:10][CH2:11][CH3:12])=[O:13])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC(=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a synthesis of the indolizine-1-carboxylate ring system

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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